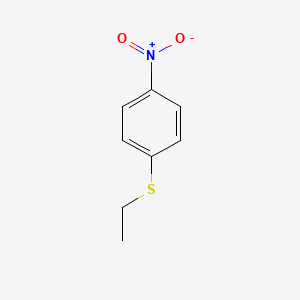

1-(Ethylthio)-4-nitrobenzene

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its role or uses.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo.Scientific Research Applications

1. Synthesis of Thiophene Derivatives

- Application Summary: Thiophene derivatives are synthesized by heterocyclization of readily available S-containing alkyne substrates . These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

- Methods of Application: The synthesis involves the cyclization of functionalized alkynes . The acetylenic S-containing precursors can be easily prepared in a few steps from commercially available compounds through simple synthetic steps .

- Results or Outcomes: This method provides a direct and atom-economical entry to this very important class of aromatic heterocycles .

2. Synthesis of Azo Dyes

- Application Summary: New 1,2,4-triazole colorants were obtained by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives . The azo dyes prepared in this work may exist in three tautomeric forms .

- Methods of Application: The synthesis involves the coupling of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes: The tautomerism is influenced mainly by the nature of the substituent at the para position of the aniline coupling component .

3. Synthesis of New Azo Dyes

- Application Summary: New 1,2,4-triazole colorants were obtained by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives . The azo dyes prepared in this work may exist in three tautomeric forms .

- Methods of Application: The synthesis involves the coupling of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes: The tautomerism is influenced mainly by the nature of the substituent at the para position of the aniline coupling component .

4. Control of Bromus Species in Winter Wheat

- Application Summary: The ethylthio analog of metribuzin was applied postemergence at 1.1 kg ai/ha before the weeds tillered to control 91 to 100% of Bromus species in winter wheat .

- Methods of Application: The herbicide was applied postemergence at 1.1 kg ai/ha before the weeds tillered .

- Results or Outcomes: As Bromus species control increased, wheat yields increased, and dockage decreased .

Safety And Hazards

This information can often be found in the compound’s Material Safety Data Sheet (MSDS). It includes potential health effects, first aid measures, fire-fighting measures, and precautions for handling and storage.

Future Directions

This could involve potential applications of the compound, areas of research it could be useful in, and how its synthesis or use could be improved.

For a specific compound like “1-(Ethylthio)-4-nitrobenzene”, you would need to look up these details in chemical databases, research articles, and safety data sheets. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you have a different compound or a more specific question about this one, feel free to ask!

properties

IUPAC Name |

1-ethylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZUBAOBGOBJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488618 | |

| Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethylthio)-4-nitrobenzene | |

CAS RN |

7205-60-9 | |

| Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)